molecular formula C16H18N2OS B2778255 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea CAS No. 2415464-37-6

1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

Cat. No.: B2778255
CAS No.: 2415464-37-6
M. Wt: 286.39
InChI Key: XUEKZEVVDCHTAO-UHFFFAOYSA-N
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Description

1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a synthetic organic compound that features a unique structure combining a benzyl group, a thiophene ring, and a cyclopropyl moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl moiety can be synthesized through the reaction of a suitable thiophene derivative with a cyclopropylating agent under controlled conditions.

    Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.

    Urea Formation: The final step involves the reaction of the benzylated intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the urea group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and urea linkage play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-Benzyl-3-(3-methoxybenzyl)urea: Similar structure but with a methoxy group instead of a thiophene ring.

    1-Benzyl-3-(4-methylphenyl)urea: Contains a methylphenyl group instead of a thiophene ring.

    1-Benzyl-3-(2-thiophenyl)urea: Similar structure but with a different thiophene substitution pattern.

Uniqueness: 1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is unique due to the presence of the cyclopropyl moiety and the specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15(17-10-13-4-2-1-3-5-13)18-12-16(7-8-16)14-6-9-20-11-14/h1-6,9,11H,7-8,10,12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEKZEVVDCHTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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